Melting Point as a Definitive Identity Discriminator: (1S,2R,3R) vs. the Other Three 3-Amino-1,2-diol Stereoisomers
The (1S,2R,3R) stereoisomer (designated (1β,2α,3β) in Whitten et al.) exhibits a melting point of 107 °C, which is dramatically higher than the other three stereoisomers: (1α,2β,3β) mp 41–43 °C, (1α,2α,3β) mp 48–50 °C, and the remaining isomer which crystallizes below 50 °C [1]. This large mp differential (≥57 °C from the nearest isomer) enables unambiguous identity verification by simple melting point determination without requiring chiral chromatography or advanced spectroscopic methods. All four isomers share identical molecular formula (C₅H₁₂ClNO₂) and molecular weight (153.61 g/mol), rendering techniques such as MS or elemental analysis insufficient for isomer discrimination [1].
| Evidence Dimension | Melting point (hydrochloride salt form) |
|---|---|
| Target Compound Data | 107 °C |
| Comparator Or Baseline | (1α,2β,3β)-isomer: 41–43 °C; (1α,2α,3β)-isomer: 48–50 °C; (1β,2α,3α)-isomer: <50 °C |
| Quantified Difference | Δmp = +57–66 °C above the nearest stereoisomer; +64–66 °C above the lowest-melting isomer |
| Conditions | Melting points determined on a Thomas-Hoover capillary melting point apparatus (uncorrected); hydrochloride salts recrystallized from ethanol/acetonitrile [1] |
Why This Matters
Melting point provides the fastest and most cost-effective orthogonal identity confirmation method for incoming quality control, eliminating the need for chiral HPLC or X-ray crystallography to distinguish this isomer from its stereochemical relatives.
- [1] Whitten, J. P.; McCarthy, J. R.; Whalon, M. R. Facile Synthesis of the Four 3-Aminocyclopentane-1,2-diol Stereoisomers. J. Org. Chem. 1985, 50 (22), 4399–4402. Experimental Section: compound 10, mp 107 °C; compound 6, mp 41–43 °C; compound 9, mp 48–50 °C. View Source
